

In-Depth Technical Guide to Cy5 Acid (mono SO3)

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Compound of Interest

Compound Name: Cy5 acid(mono so3)

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This guide provides a comprehensive overview of the chemical structure, properties, and applications of monosulfonated Cy5 carboxylic acid, a widely utilized fluorescent dye in biological research and diagnostics.

Core Chemical Structure and Properties

Cyanine 5 (Cy5) is a fluorescent dye belonging to the cyanine family, known for its far-red emission spectrum. The "mono SO3" designation indicates the presence of a single sulfonic acid group, which significantly enhances its water solubility. This is a critical feature for biological applications, as it mitigates the need for organic co-solvents that could potentially perturb the structure and function of biomolecules.^[1] The "acid" terminology refers to the carboxylic acid group, which serves as a reactive handle for conjugation to other molecules, typically after activation as an N-hydroxysuccinimide (NHS) ester.

The core structure consists of two indole rings linked by a polymethine chain. This extended conjugated system is responsible for its characteristic spectral properties.

Quantitative Data Summary

The photophysical properties of Cy5 and its sulfonated derivatives make them suitable for a wide range of fluorescence-based assays.^[2]

Property	Value	Notes
Max. Excitation Wavelength	~649 nm	In the red region of the visible spectrum. [2]
Max. Emission Wavelength	~670 nm	Emits in the far-red region, which helps to reduce background fluorescence. [2]
Molar Extinction Coefficient	~250,000 cm ⁻¹ M ⁻¹	High value indicates efficient light absorption.
Fluorescence Quantum Yield	0.2 - 0.27	Represents the efficiency of converting absorbed light into emitted fluorescence.
Molecular Weight	~701.88 g/mol (for the NHS ester)	Varies slightly depending on the exact salt form. [3]
Recommended pH Range	3 - 10	Stable over a broad pH range, making it versatile for various buffer systems.

Experimental Protocols: Biomolecule Labeling

The carboxylic acid group of Cy5 acid is most commonly activated to an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines (e.g., lysine residues in proteins). The following is a generalized protocol for protein labeling.

Protocol: Protein Labeling with Sulfo-Cy5 NHS Ester

This protocol is adapted for labeling proteins, such as antibodies, with Sulfo-Cy5 NHS ester.

Materials:

- Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS at pH 7.2-7.4)
- Sulfo-Cy5 NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- 1 M Sodium bicarbonate buffer (pH 8.3-8.5)
- Purification column (e.g., gel filtration, desalting column)

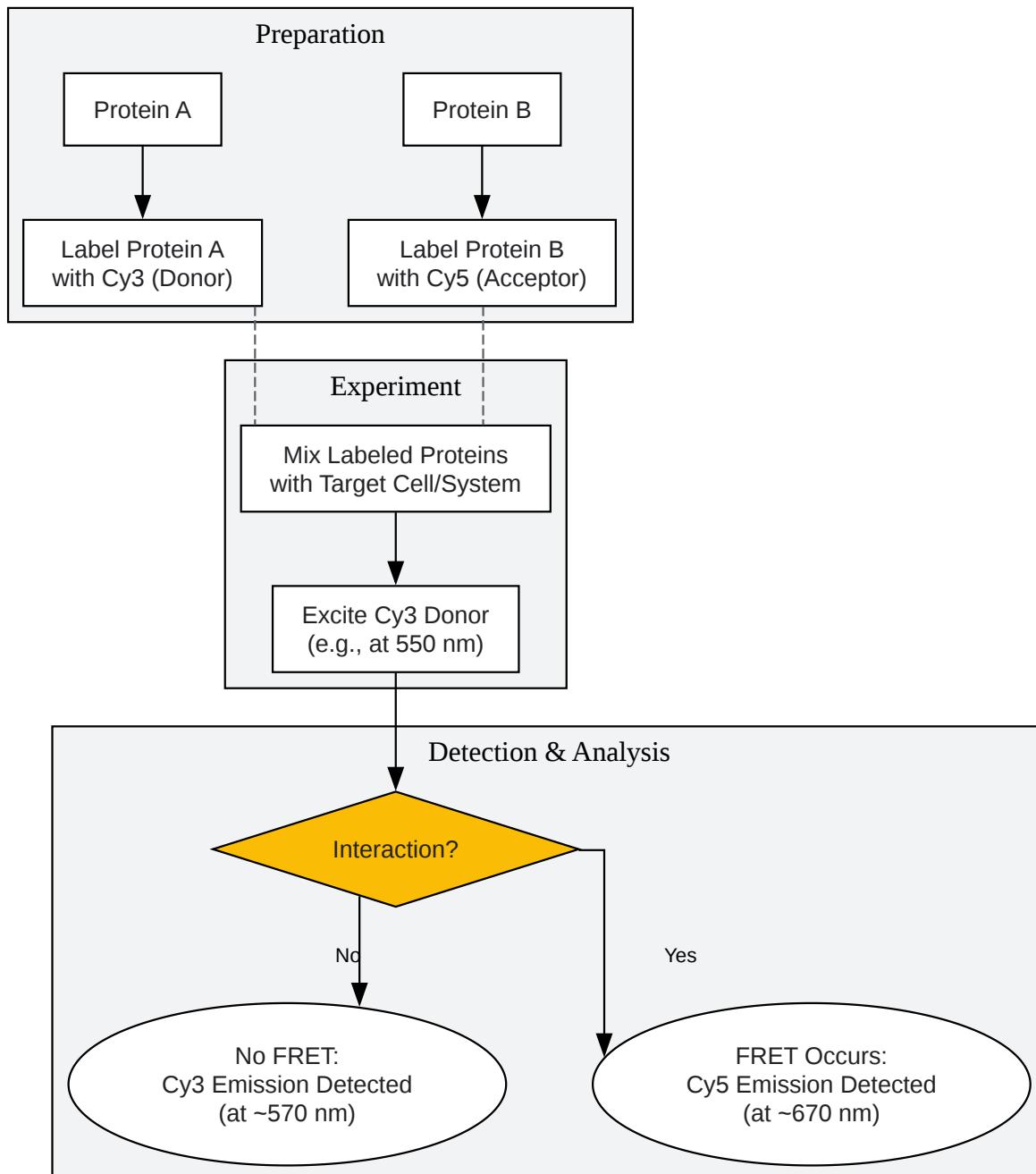
Procedure:

- Protein Preparation:
 - Ensure the protein solution is at a concentration of 1-10 mg/mL.
 - The buffer must be free of primary amines (e.g., Tris) or ammonium salts, as these will compete with the labeling reaction. Dialyze the protein against a suitable buffer like PBS if necessary.
- Dye Preparation:
 - Immediately before use, dissolve the Sulfo-Cy5 NHS ester in a small volume of high-quality, anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[4]
- Reaction Setup:
 - Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume (e.g., 1/10th of the protein solution volume) of 1 M sodium bicarbonate buffer. This alkaline pH is optimal for the reaction between the NHS ester and primary amines.[5][6]
 - Calculate the required volume of the dye solution. A molar excess of the dye is needed, typically ranging from a 5:1 to 20:1 ratio of dye to protein.[4] For monolabeling of an antibody, an 8-10 fold molar excess is a good starting point.[4][5]
- Labeling Reaction:
 - Add the calculated amount of the dissolved dye to the protein solution while gently vortexing.
 - Incubate the reaction for at least 1 hour at room temperature, or overnight at 4°C, with continuous gentle mixing and protected from light.[6]
- Purification:

- Separate the labeled protein from the unreacted free dye using a gel filtration or desalting column (e.g., Sephadex G-25).[5][6] The larger protein conjugate will elute first.
- Characterization (Optional but Recommended):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

Visualization of Experimental Workflow

Cy5 is frequently used as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET) experiments to study molecular interactions.[7] A common FRET pair is Cy3 (donor) and Cy5 (acceptor). The following diagram illustrates the workflow for a typical FRET experiment to detect protein-protein interaction.

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Caption: Workflow for a FRET experiment using a Cy3-Cy5 pair to detect protein-protein interaction.

FRET Workflow Explained

- Preparation: Two proteins of interest, Protein A and Protein B, are independently labeled with a donor fluorophore (Cy3) and an acceptor fluorophore (Cy5), respectively.
- Experiment: The labeled proteins are introduced into the experimental system (e.g., a cell lysate or live cells). The sample is then illuminated with light at a wavelength that specifically excites the donor (Cy3).
- Detection and Analysis: If the two proteins do not interact, they will be too far apart for energy transfer. Upon excitation, the Cy3 donor will emit fluorescence at its characteristic wavelength (~570 nm). If the proteins interact, bringing Cy3 and Cy5 into close proximity (typically <10 nm), the excited-state energy from Cy3 is non-radiatively transferred to Cy5.^[8] ^[9] This energy transfer quenches the donor's fluorescence and causes the acceptor (Cy5) to fluoresce, emitting light at its characteristic longer wavelength (~670 nm). The detection of Cy5 emission upon Cy3 excitation is the signature of FRET, indicating a molecular interaction.

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